mGlu2 Antagonist Potency: Ro 64-5229 vs. LY341495 in GTPγS Binding Assays
2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide (Ro 64-5229) inhibits GTPγ35S binding to mGlu2-containing membranes with an IC50 of 0.11 μM (110 nM), as determined in CHO cells expressing rat mGlu2 [1]. For comparison, the orthosteric antagonist LY341495 exhibits an IC50 of approximately 0.002 μM (2 nM) in analogous mGlu2 functional assays, making it roughly 55-fold more potent [2]. The potency differential reflects fundamentally different binding mechanisms (non-competitive allosteric vs. competitive orthosteric) and must be factored into experimental design when selecting between these two reference antagonists.
| Evidence Dimension | mGlu2 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.11 μM (110 nM) in GTPγ35S binding to rat mGlu2 expressed in CHO cells |
| Comparator Or Baseline | LY341495: IC50 ≈ 0.002 μM (2 nM) in mGlu2 functional assays |
| Quantified Difference | LY341495 is approximately 55-fold more potent than Ro 64-5229 (0.002 μM vs. 0.11 μM) |
| Conditions | Target compound: GTPγ35S binding assay, rat mGlu2, CHO cells; Comparator: mGlu2 functional assays (cross-study) |
Why This Matters
Investigators requiring maximal target engagement should select LY341495, while those seeking to probe allosteric modulation mechanisms or avoid complete receptor blockade should prioritize Ro 64-5229.
- [1] BindingDB BDBM50080064. Ro 64-5229 Affinity Data. Accessed May 2026. https://www.bindingdb.org/bind/ByStructure.jsp View Source
- [2] Kingston AE, et al. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology. 1998;37(1):1-12. View Source
